4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid
CAS No.: 61591-08-0
Cat. No.: VC16264718
Molecular Formula: C15H19ClN2O6S
Molecular Weight: 390.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61591-08-0 |
|---|---|
| Molecular Formula | C15H19ClN2O6S |
| Molecular Weight | 390.8 g/mol |
| IUPAC Name | 4-chloro-2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid |
| Standard InChI | InChI=1S/C15H19ClN2O6S/c16-12-10-13(17-1-5-23-6-2-17)11(15(19)20)9-14(12)25(21,22)18-3-7-24-8-4-18/h9-10H,1-8H2,(H,19,20) |
| Standard InChI Key | ZNCKIUNFLSMXCH-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)Cl |
Introduction
4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid is a synthetic chemical compound characterized by its chlorinated aromatic ring and dual morpholine functional groups. The compound falls under the category of sulfonyl-containing benzoic acids, which are known for their diverse applications in medicinal chemistry, particularly as intermediates in drug synthesis and as potential bioactive molecules.
Structural and Molecular Characteristics
Molecular Formula: C13H17ClN2O6S
Molecular Weight: Approximately 380.81 g/mol
Chemical Structure:
The compound contains:
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A chlorinated benzene ring.
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Two morpholine groups attached via sulfonyl and amine linkages.
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A carboxylic acid functional group.
The presence of these functional groups imparts significant chemical reactivity and biological potential to the molecule.
| Property | Details |
|---|---|
| Molecular Formula | C13H17ClN2O6S |
| Molecular Weight | 380.81 g/mol |
| Functional Groups | Chlorine, Morpholine, Sulfonyl |
| Solubility | Likely soluble in polar solvents |
Synthesis Pathway
The synthesis of this compound typically involves:
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Sulfonylation Reaction: Introduction of the sulfonyl group onto the aromatic ring using reagents such as chlorosulfonic acid.
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Morpholine Substitution: Attachment of morpholine groups through nucleophilic substitution reactions.
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Carboxylation: Introduction of the carboxylic acid functionality, often achieved via Friedel-Crafts acylation or related methods.
These steps are conducted under controlled conditions to ensure high purity and yield of the final product.
Applications and Biological Relevance
Compounds like 4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid are studied for their potential roles in:
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Pharmaceutical Development:
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The sulfonamide and morpholine moieties are commonly found in drug molecules with antimicrobial, anticancer, or anti-inflammatory properties.
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The compound may act as a scaffold for designing enzyme inhibitors or receptor modulators.
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Biological Activity Screening:
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Material Science:
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The compound’s structural features could make it useful in designing functional materials with specific electronic or optical properties.
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Comparative Analysis with Related Compounds
To better understand its properties, a comparison with structurally similar compounds is provided:
Analytical Characterization
The compound can be characterized using:
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Spectroscopic Techniques:
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Infrared (IR) spectroscopy to identify functional groups.
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
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Mass spectrometry (MS) for molecular weight confirmation.
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Chromatographic Methods:
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High-performance liquid chromatography (HPLC) to assess purity and lipophilicity.
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Future Research Directions
Further research on this compound could focus on:
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Pharmacological Profiling:
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Testing its activity against a broader range of pathogens or cancer cell lines.
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Investigating its mechanism of action through molecular docking studies.
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Toxicological Studies:
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Assessing its safety profile for potential therapeutic use.
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Evaluating environmental toxicity to determine its ecological impact.
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Derivative Synthesis:
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Modifying the structure to enhance bioactivity or reduce toxicity.
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